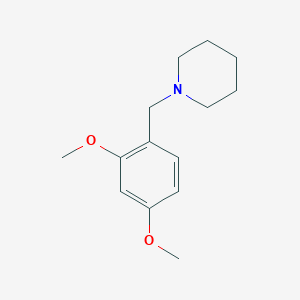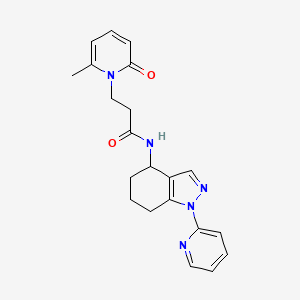![molecular formula C16H20O2 B5619125 1-[4-(4-acetylcyclohexyl)phenyl]ethanone](/img/structure/B5619125.png)
1-[4-(4-acetylcyclohexyl)phenyl]ethanone
Overview
Description
1-[4-(4-acetylcyclohexyl)phenyl]ethanone, commonly known as ketamine, is a synthetic compound that belongs to the class of dissociative anesthetics. It was first synthesized in 1962 by Calvin Stevens, and since then, it has been widely used in clinical and research settings due to its unique pharmacological properties. Ketamine has been found to have potential therapeutic effects in a variety of psychiatric and neurological disorders, including depression, anxiety, post-traumatic stress disorder, and chronic pain.
Mechanism of Action
Ketamine acts on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal development. Ketamine binds to the receptor and blocks the action of glutamate, an excitatory neurotransmitter, leading to a decrease in neuronal activity. This mechanism is thought to underlie its antidepressant and analgesic effects.
Biochemical and Physiological Effects
Ketamine has been found to affect various neurotransmitter systems, including glutamate, gamma-aminobutyric acid (GABA), and serotonin. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Ketamine has been found to increase the connectivity between certain brain regions, which may underlie its therapeutic effects.
Advantages and Limitations for Lab Experiments
Ketamine has several advantages as a research tool. It has a rapid onset of action and a short duration of action, which allows for precise control of its effects. It is also relatively safe and well-tolerated at low doses. However, ketamine has some limitations as a research tool. It is a controlled substance, which makes it difficult to obtain and use. It also has potential side effects, such as dissociation, hallucinations, and cognitive impairment, which may confound research results.
Future Directions
There are several future directions for research on ketamine. One area of interest is the development of new drugs that target the NMDA receptor, but with fewer side effects than ketamine. Another area of interest is the investigation of the long-term effects of ketamine on brain function and structure. Additionally, more research is needed to understand the mechanisms underlying its therapeutic effects and to identify patient subgroups that may benefit the most from ketamine treatment. Finally, there is a need for large-scale clinical trials to establish the safety and efficacy of ketamine as a treatment for various psychiatric and neurological disorders.
Scientific Research Applications
Ketamine has been extensively studied for its potential therapeutic effects in various psychiatric and neurological disorders. It has been found to have rapid and long-lasting antidepressant effects in patients with treatment-resistant depression. It has also been shown to reduce symptoms of anxiety and post-traumatic stress disorder. Additionally, ketamine has been found to have analgesic effects and is used in the management of chronic pain.
properties
IUPAC Name |
1-[4-(4-acetylphenyl)cyclohexyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11(17)13-3-7-15(8-4-13)16-9-5-14(6-10-16)12(2)18/h3-4,7-8,14,16H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBRWDMANTQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-Acetylcyclohexyl)phenyl)ethanone | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2-methoxyethyl)-2-[2-(methylthio)pyrimidin-4-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5619046.png)
![3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5619066.png)

![2-[3-(1H-imidazol-1-yl)propyl]-9-[(1-methylpiperidin-2-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5619072.png)
![4-methoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzenesulfonamide](/img/structure/B5619074.png)
![N-[rel-(3R,4S)-1-(2,5-dimethyl-4-pyrimidinyl)-4-isopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5619082.png)
![(3R*,4S*)-4-cyclopropyl-1-{[5-(ethylthio)-2-thienyl]carbonyl}pyrrolidin-3-amine](/img/structure/B5619089.png)
![(3S*,4S*)-1-{3-[(4,6-dimethylquinolin-2-yl)thio]propanoyl}-4-methylpiperidine-3,4-diol](/img/structure/B5619093.png)
![4-[1-(4-methoxyphenyl)-5-(2-methyltetrahydrofuran-2-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5619113.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5619119.png)

![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5619134.png)

![1-(4-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5619142.png)